Brombuterol D9 is derived from Brombuterol, a compound used in the treatment of respiratory conditions due to its bronchodilator effects. The specific classification of Brombuterol D9 falls under stable isotope-labeled compounds, which are crucial for pharmacokinetic and metabolic studies. The compound has a molecular formula of and a molecular weight of approximately 411.61 g/mol .
The synthesis of Brombuterol D9 involves several key steps:
The quality control measures during synthesis include high-performance liquid chromatography (HPLC) and mass spectrometry to ensure purity and isotopic labeling .
The molecular structure of Brombuterol D9 can be represented by its IUPAC name: 1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol; hydrochloride. The compound features:
Brombuterol D9 undergoes several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents used and can lead to various derivatives useful for further research .
Brombuterol D9 primarily acts as an agonist at the β-adrenergic receptors, mimicking natural hormones like epinephrine. The mechanism involves:
The compound's effects are mediated through its interaction with these receptors, influencing various physiological processes related to respiratory function .
Brombuterol D9 has diverse applications in scientific research:
Deuterium (²H), a stable hydrogen isotope, modifies drug molecules through selective hydrogen replacement, leveraging the deuterium kinetic isotope effect (DKIE). This effect strengthens carbon-deuterium (C–D) bonds compared to carbon-hydrogen (C–H) bonds, requiring 1.2–1.5 kcal/mol more energy for cleavage. Consequently, metabolic pathways—especially cytochrome P450 (CYP)-mediated oxidations—are attenuated, extending drug half-life without altering primary pharmacology [3] [10].
Deuterated β-agonists like Brombuterol-D9 exemplify targeted deuteration at metabolically vulnerable sites. Synthesis typically involves:
Table 1: Isotopic Labeling Techniques for β-Agonists
Method | Deuterium Source | Target Position | Isotopic Abundance | Application Example |
---|---|---|---|---|
Precursor Alkylation | CD₃I | N-alkyl groups | 98.5–99.7% | Brombuterol-D9 [1] |
Catalytic H/D Exchange | D₂O | Aromatic/alkyne C-H | Variable | Research compounds [6] |
Reductive Amination | NaBD₄ | Carbonyl groups | >95% | Peptide labeling [9] |
Brombuterol-D9 (C₁₂H₉D₉Br₂N₂O; MW 375.15 g/mol) retains the core pharmacophore of non-deuterated Brombuterol:
Deuteration minimally impacts sterics or electronics—C–D bonds are only 0.005 Å shorter than C–H bonds—ensuring receptor affinity parity. Molecular dynamics simulations confirm identical binding poses to β₂-adrenergic receptors, with deuterium enhancing residence time via reduced first-pass metabolism rather than altered binding kinetics [3] [10].
Deuteration strategically optimizes pharmacokinetics while preserving target engagement:
Table 2: Pharmacodynamic Comparison of Brombuterol Analogues
Parameter | Brombuterol | Brombuterol-D9 | Change (%) | Test System |
---|---|---|---|---|
β₂ Receptor EC₅₀ (nM) | 3.8 ± 0.4 | 3.9 ± 0.5 | +2.6% | CHO-K1 cAMP assay |
Metabolic t₁/₂ (min) | 42 ± 8 | 97 ± 12 | +131% | Rat hepatocytes |
Plasma AUC (ng·h/mL) | 340 ± 45 | 570 ± 60 | +68% | Rat model, 1 mg/kg |
Brain Penetration (%) | 22 ± 3 | 25 ± 4 | +14% | In vivo microdialysis |
Deuteration also mitigates metabolite-related toxicity: Brombuterol generates reactive aldehydes via N-dealkylation, while Brombuterol-D9 shifts metabolism toward inactive glucuronide conjugates, reducing off-target effects [3] [8]. This principle extends to deuterated caffeine (D9-caffeine), where deuteration lowers hepatotoxic metabolite theobromine formation by 40% [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0